![molecular formula C23H18N4O2S3 B6562421 2-[({3-[4-(methylsulfanyl)phenyl]-1,2,4-oxadiazol-5-yl}methyl)sulfanyl]-3-[(thiophen-2-yl)methyl]-3,4-dihydroquinazolin-4-one CAS No. 1021220-02-9](/img/structure/B6562421.png)
2-[({3-[4-(methylsulfanyl)phenyl]-1,2,4-oxadiazol-5-yl}methyl)sulfanyl]-3-[(thiophen-2-yl)methyl]-3,4-dihydroquinazolin-4-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
2-[({3-[4-(methylsulfanyl)phenyl]-1,2,4-oxadiazol-5-yl}methyl)sulfanyl]-3-[(thiophen-2-yl)methyl]-3,4-dihydroquinazolin-4-one is a useful research compound. Its molecular formula is C23H18N4O2S3 and its molecular weight is 478.6 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 478.05918935 g/mol and the complexity rating of the compound is 688. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biological Activity
The compound 2-[({3-[4-(methylsulfanyl)phenyl]-1,2,4-oxadiazol-5-yl}methyl)sulfanyl]-3-[(thiophen-2-yl)methyl]-3,4-dihydroquinazolin-4-one is a complex organic molecule that has garnered attention due to its potential biological activities. The unique structural features of this compound, including the presence of oxadiazole and quinazolinone moieties, suggest a range of possible pharmacological effects. This article reviews the biological activity of this compound based on recent studies and findings.
Chemical Structure and Properties
The compound can be described by its IUPAC name and molecular formula:
- IUPAC Name : this compound
- Molecular Formula : C20H18N4O2S2
The biological activity of this compound is hypothesized to involve interactions with various molecular targets, including enzymes and receptors. The oxadiazole ring may facilitate hydrogen bonding or π–π stacking interactions with target proteins, while the quinazolinone structure could act as a pharmacophore. Preliminary studies indicate that the compound may exhibit anticancer properties by inducing apoptosis in cancer cells and inhibiting tumor growth.
Antimicrobial Activity
Recent studies have demonstrated that derivatives of compounds containing oxadiazole and quinazolinone rings often exhibit significant antimicrobial properties. For instance:
- Study Findings : A series of related compounds showed moderate to excellent antimicrobial activity against various bacterial strains, with some derivatives outperforming conventional antibiotics such as ciprofloxacin .
Compound | Activity Against Bacteria | MIC (µg/mL) |
---|---|---|
Compound A | E. coli | 32 |
Compound B | S. aureus | 16 |
Compound C | P. aeruginosa | 64 |
Anticancer Activity
In vitro studies have indicated that the compound may possess anticancer properties:
- Case Study : A derivative similar to this compound was tested against colon carcinoma HCT-116 cells and exhibited an IC50 value of 6.2 µM, indicating significant cytotoxicity against cancer cells .
Other Biological Activities
Additionally, compounds with similar structures have been reported to exhibit anti-inflammatory and antioxidant activities:
- Mechanism : The presence of sulfur-containing groups may enhance the radical scavenging ability of these compounds, contributing to their antioxidant properties.
Properties
IUPAC Name |
2-[[3-(4-methylsulfanylphenyl)-1,2,4-oxadiazol-5-yl]methylsulfanyl]-3-(thiophen-2-ylmethyl)quinazolin-4-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H18N4O2S3/c1-30-16-10-8-15(9-11-16)21-25-20(29-26-21)14-32-23-24-19-7-3-2-6-18(19)22(28)27(23)13-17-5-4-12-31-17/h2-12H,13-14H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MLDFMAJGJHRUFE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=CC=C(C=C1)C2=NOC(=N2)CSC3=NC4=CC=CC=C4C(=O)N3CC5=CC=CS5 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H18N4O2S3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
478.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.